

Application Notes and Protocols for In Vivo Delivery of ALDH1A2 Inhibitors

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| Compound of Interest | | | | | |
|----------------------|--------------|-----------|--|--|--|
| Compound Name: | Aldh1A2-IN-1 | | | | |
| Cat. No.: | B10854628 | Get Quote | | | |

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenase 1A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme in the biosynthesis of retinoic acid (RA), a potent signaling molecule derived from vitamin A.[1][2][3] RA plays a crucial role in embryonic development, cell differentiation, and tissue homeostasis.[1][3][4] Consequently, inhibitors of ALDH1A2 are valuable tools for studying the physiological and pathological roles of RA signaling and hold potential as therapeutic agents, particularly in areas such as contraception and oncology.[5][6]

These application notes provide a detailed overview of the available methodologies for the in vivo delivery of ALDH1A2 inhibitors in animal studies, with a focus on providing practical protocols and quantitative data to guide researchers in their experimental design.

Note: Specific in vivo administration data for a compound designated "Aldh1a2-IN-1" is not currently available in the public domain. The following protocols and data are based on studies conducted with WIN 18,446, a well-characterized, potent, and frequently studied inhibitor of ALDH1A2.[6][7][8][9] Researchers should adapt these protocols based on the specific physicochemical properties of their chosen inhibitor.

Quantitative Data Summary



The following tables summarize quantitative data from in vivo studies using the ALDH1A2 inhibitor WIN 18,446 in mice.

Table 1: Oral Administration of WIN 18,446 in Mice

| Paramete r | Value | Animal Model | Vehicle | Study Duration | Key Outcome | Referenc e |
|---------------|----------------------------|-------------------------------|----------------------|----------------------------|--|---------------|
| Dosage | 125 mg/kg | Male C57BL/6- 129 mice | 1% gum tragacanth | Single dose & 8 days | Significant decrease in testicular and liver atRA concentrati ons. | [7] |
| Dosage | 100 μg/g body weight | Neonatal/J uvenile mice | DMSO | Not specified | Inhibition of spermatog enesis. | [10] |
| Dosage | 2 mg/g diet | Male C57BL/6 mice | AIN93M diet | Up to 28 days | Reduced testicular weights and inhibited spermatog enesis. | [11] |

Table 2: In Vivo Effects of WIN 18,446 on Retinoic Acid (RA) Concentrations in Mice (Single 125 mg/kg oral dose)



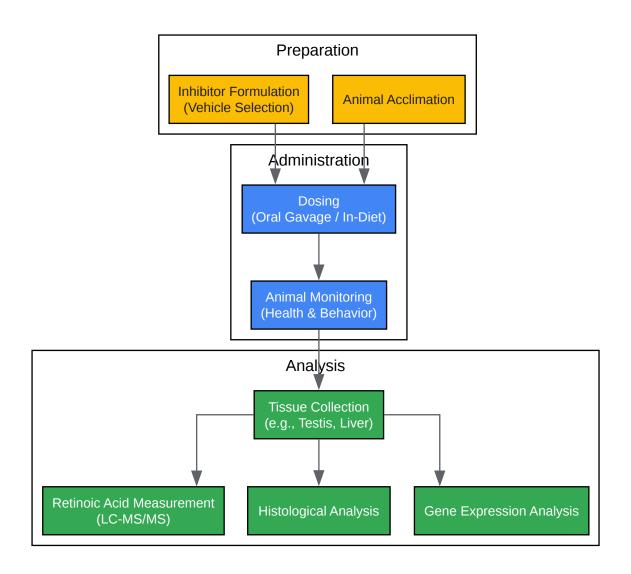
| Tissue | Time Post- Dose | % Inhibition of atRA Formation (Predicted) | Change in atRA Concentration | Reference |
|--------|--------------------|--|------------------------------|-----------|
| Testis | 1 hour | >99% (ALDH1A2) | >90% decrease | [7] |
| Liver | Not specified | ~50% decrease | [7] | |
| Serum | Not specified | Reduced | [7] | _ |

Signaling Pathway

The following diagram illustrates the role of ALDH1A2 in the retinoic acid synthesis pathway and its inhibition.







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